molecular formula C6H9F2N3O2S B13466955 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonamide

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonamide

Cat. No.: B13466955
M. Wt: 225.22 g/mol
InChI Key: HBKURLPSINVWKZ-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonamide is a fluorinated pyrazole derivative characterized by a sulfonamide group at position 5, a 1,1-difluoroethyl substituent at position 3, and a methyl group at position 1. The 1,1-difluoroethyl group enhances metabolic stability and lipophilicity, while the sulfonamide moiety contributes to hydrogen-bonding interactions with biological targets, as evidenced by its molecular docking with the 3VF3 protein (Figure 5, Table 2 in ).

Properties

Molecular Formula

C6H9F2N3O2S

Molecular Weight

225.22 g/mol

IUPAC Name

5-(1,1-difluoroethyl)-2-methylpyrazole-3-sulfonamide

InChI

InChI=1S/C6H9F2N3O2S/c1-6(7,8)4-3-5(11(2)10-4)14(9,12)13/h3H,1-2H3,(H2,9,12,13)

InChI Key

HBKURLPSINVWKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN(C(=C1)S(=O)(=O)N)C)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction is carried out under specific conditions to ensure the successful incorporation of the difluoroethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of transition-metal catalysts, such as nickel, is crucial in facilitating the difluoroethylation process .

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The difluoroethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes. The difluoroethyl group can mimic other functional groups, allowing the compound to bind to active sites and inhibit enzyme activity. This mechanism is particularly relevant in the context of drug design, where the compound can act as a potent inhibitor .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table summarizes key structural, synthetic, and biological differences between 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonamide and analogous compounds:

Compound Substituents Molecular Weight Biological Activity Source
This compound 1-methyl, 3-(1,1-difluoroethyl), 5-sulfonamide Not explicitly given Enzyme inhibition (3VF3 protein binding via sulfonamide interactions)
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h) 3-carboxamide, 5-p-fluorophenyl, 4-aminosulfonylphenyl 630.0970 (M^+) Structural optimization focus; biological properties not detailed
1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide (10) 3-methyl, 5-carboxamide, 4-fluorobenzenesulfonyl Not explicitly given Antibacterial and antimycobacterial activity (32% isolated yield)
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole 3-trifluoromethyl, 5-trimethoxyphenyl, 4-methoxyphenyl 302 mg (1 mmol) Synthetic focus (CuI-catalyzed coupling); no explicit bioactivity reported

Key Observations :

In contrast, carboxamide derivatives (e.g., 4h in ) prioritize structural stability over direct bioactivity. The 1,1-difluoroethyl group in the target compound offers superior metabolic resistance compared to the trifluoromethyl group in , which primarily enhances lipophilicity.

Synthetic Accessibility :

  • The target compound and 10 () share similar synthetic pathways involving sulfonamide coupling, yielding moderate to low isolated yields (e.g., 32% for 10 ). In contrast, trifluoromethyl-substituted pyrazoles () require CuI catalysis and multi-step protocols, complicating scalability.

Biological Performance :

  • While 10 demonstrates antibacterial activity, the target compound’s specificity for the 3VF3 protein () suggests a narrower but more potent mechanism of action. The absence of bioactivity data for 4h and the trifluoromethyl derivative () highlights the target compound’s unique applicability in enzyme inhibition.

Research Findings and Limitations

  • Molecular Docking: The target compound exhibits strong binding to the 3VF3 protein via sulfonamide interactions with amino acid residues (e.g., Lys101, Asp189), as validated by docking simulations. This contrasts with carboxamide derivatives, which lack equivalent binding precision.
  • No cross-study data exists to rank efficacy.
  • Synthetic Challenges : Low yields in sulfonamide-based syntheses (e.g., 32% for 10 ) suggest room for optimization, whereas trifluoromethyl derivatives () face scalability issues due to heavy metal catalysts.

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